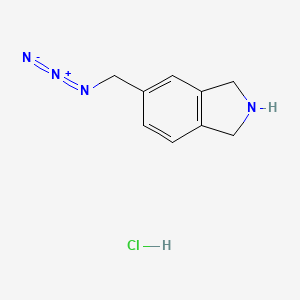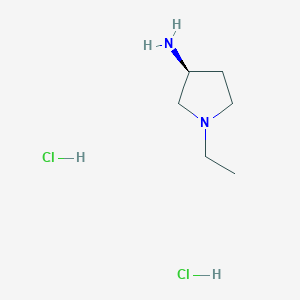![molecular formula C23H21NO5 B2753466 (Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-15-9](/img/structure/B2753466.png)
(Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1’-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1’-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Spirocyclization: The formation of the spiro[chroman-2,4’-piperidin] core involves a cyclization reaction, often catalyzed by acids or bases under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the carbonyl group in the spiro[chroman-2,4’-piperidin] structure.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1’-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-1’-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, but generally, the compound may act by binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
Tezacaftor: A compound with a similar spiro structure, used in the treatment of cystic fibrosis.
Benzofuran derivatives: Compounds with similar aromatic structures, known for their biological activities.
Uniqueness
What sets (Z)-1’-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one apart is its combination of functional groups and the resulting unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1'-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c25-18-14-23(29-19-4-2-1-3-17(18)19)9-11-24(12-10-23)22(26)8-6-16-5-7-20-21(13-16)28-15-27-20/h1-8,13H,9-12,14-15H2/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYWKSCNAADMOE-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C\C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-amino-2-(2-methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2753384.png)
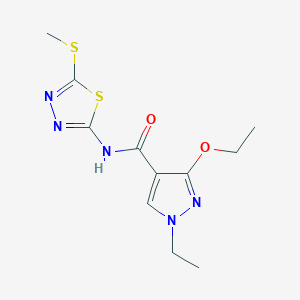
![2-[3-(morpholine-4-carbonyl)furan-2-yl]phenol](/img/structure/B2753386.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2753389.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/new.no-structure.jpg)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2753391.png)
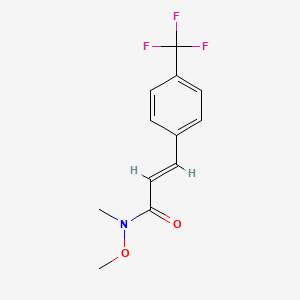
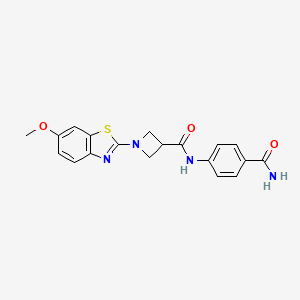

![2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2753397.png)

